4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
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Overview
Description
4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with fluorophenyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 4-nitrobenzaldehyde.
Formation of Intermediate: The initial step involves the condensation of 3-fluoroaniline with 4-nitrobenzaldehyde to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with guanidine to form the pyrimidine ring.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is 4-(3-Aminophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine.
Reduction: The major product is 4-(3-Fluorophenyl)-6-(4-aminophenyl)pyrimidin-2-amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- 4-(3-Bromophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- 4-(3-Methylphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
Uniqueness
4-(3-Fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2/c17-12-3-1-2-11(8-12)15-9-14(19-16(18)20-15)10-4-6-13(7-5-10)21(22)23/h1-9H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLKSEYCPTYPAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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